molecular formula C13H23NO3 B1397724 N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide CAS No. 1035229-41-4

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Cat. No.: B1397724
CAS No.: 1035229-41-4
M. Wt: 241.33 g/mol
InChI Key: WTOZETJMPWFUPP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide: is an organic compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is a derivative of acrylamide, featuring a cyclohexyl group and a dimethoxyethyl group attached to the nitrogen atom. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves the reaction of cyclohexylamine with 2,2-dimethoxyethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes and pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is unique due to the presence of both cyclohexyl and dimethoxyethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in polymer science, drug delivery, and specialty chemical production .

Properties

IUPAC Name

N-cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-12(15)14(10-13(16-2)17-3)11-8-6-5-7-9-11/h4,11,13H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZETJMPWFUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(C1CCCCC1)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731299
Record name N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035229-41-4
Record name N-Cyclohexyl-N-(2,2-dimethoxyethyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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